Cas no 1261978-23-7 (4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol)
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 1261978-23-7
- DTXSID00684046
- 2'-Methoxy-3-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
- 4-(2-METHOXY-5-TRIFLUOROMETHYLPHENYL)-2-METHYLPHENOL
- 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol, 95%
- MFCD18313477
- 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol
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- MDL: MFCD18313477
- Inchi: 1S/C15H13F3O2/c1-9-7-10(3-5-13(9)19)12-8-11(15(16,17)18)4-6-14(12)20-2/h3-8,19H,1-2H3
- InChI Key: UEBDDFICARPVAQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)C1C=CC(=C(C)C=1)O)OC)(F)F
Computed Properties
- Exact Mass: 282.08676414Da
- Monoisotopic Mass: 282.08676414Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5Ų
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319490-5 g |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol, 95%; . |
1261978-23-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319490-5g |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol, 95%; . |
1261978-23-7 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol Suppliers
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol
Introduction to 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol (CAS No. 1261978-23-7)
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol, identified by its Chemical Abstracts Service (CAS) number 1261978-23-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic derivatives, characterized by its intricate molecular structure, which includes a methoxy group at the 2-position and a trifluoromethyl group at the 5-position of a biphenyl core, coupled with a methyl group at the 2-position of the second phenyl ring. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The molecular framework of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol contributes to its unique chemical properties, including moderate lipophilicity and electronic distribution that can influence its interaction with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates a delicate balance in its reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the phenolic hydroxyl group provides a site for potential modifications, enabling chemists to tailor its biological activity through further derivatization.
In recent years, there has been growing interest in phenolic compounds due to their broad spectrum of biological activities. Studies have demonstrated that these molecules can exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making them valuable in the development of therapeutic agents. The specific arrangement of substituents in 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol suggests potential applications in modulating enzyme activity and signal transduction pathways, which are critical in various diseases.
One of the most compelling aspects of this compound is its potential as a pharmacophore in drug design. The combination of the methoxy and trifluoromethyl groups enhances its binding affinity to certain protein targets, while the phenolic hydroxyl group allows for hydrogen bonding interactions. These features are particularly relevant in the design of small-molecule inhibitors targeting kinases and other enzymes involved in cancer metabolism. Preliminary computational studies have indicated that this compound may exhibit inhibitory effects on several key enzymes implicated in tumor growth and progression.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in improving drug efficacy and pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules often enhances metabolic stability and bioavailability, which are critical factors for drug development. In the case of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol, the trifluoromethyl group not only contributes to these favorable properties but also influences electronic effects that can fine-tune receptor binding interactions.
The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing the biphenyl core. Additionally, functional group transformations such as methylation and methoxylation play a crucial role in achieving the desired molecular architecture. The optimization of these synthetic routes is critical for ensuring high yields and purity, which are essential for subsequent biological evaluation.
Beyond its structural significance, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol has been explored in several preclinical studies as a potential therapeutic agent. Research has focused on its ability to modulate inflammatory pathways by interacting with nonsteroidal anti-inflammatory drug (NSAID) targets. The compound’s ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been particularly studied, suggesting its utility in managing pain and inflammation associated with chronic conditions such as arthritis.
Moreover, recent studies have begun to investigate the role of this compound in cancer research. The phenolic derivative’s structure resembles known chemotherapeutic agents that target microtubule dynamics and cell proliferation. Preliminary cell-based assays have shown promising results in reducing viability of certain cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity is attributed to differences in target expression between cancerous and healthy tissues, offering a potential therapeutic window for further development.
The pharmacokinetic profile of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol is another area of active investigation. Studies using computational modeling have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for clinical translation. The compound’s moderate lipophilicity ensures efficient absorption across biological membranes, while metabolic stability is enhanced by the presence of fluorine atoms. These attributes make it an attractive candidate for further development into an orally administered therapeutic agent.
In conclusion,4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol (CAS No. 1261978-23-7) represents a structurally complex yet promising candidate for pharmaceutical applications. Its unique molecular features offer opportunities for modulating key biological pathways involved in inflammation and cancer metabolism. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound holds significant potential as an intermediate or lead structure for future drug development efforts.
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